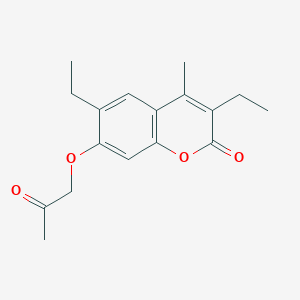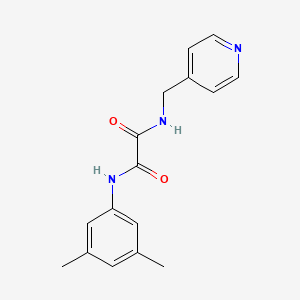
2-(allyloxy)-N-benzoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allyloxy)-N-benzoylbenzamide, also known as ABBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABBA is a white crystalline solid with a molecular weight of 315.33 g/mol. In
Wirkmechanismus
The mechanism of action of 2-(allyloxy)-N-benzoylbenzamide is not fully understood. However, it has been suggested that 2-(allyloxy)-N-benzoylbenzamide may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(allyloxy)-N-benzoylbenzamide has also been found to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
2-(allyloxy)-N-benzoylbenzamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has been suggested that 2-(allyloxy)-N-benzoylbenzamide may exert these effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. 2-(allyloxy)-N-benzoylbenzamide has also been found to reduce the levels of oxidative stress markers in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(allyloxy)-N-benzoylbenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(allyloxy)-N-benzoylbenzamide has also been found to exhibit low toxicity in animal models. However, there are some limitations to the use of 2-(allyloxy)-N-benzoylbenzamide in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity in humans.
Zukünftige Richtungen
There are several potential future directions for research on 2-(allyloxy)-N-benzoylbenzamide. One area of interest is the development of 2-(allyloxy)-N-benzoylbenzamide-based photodynamic therapy for the treatment of cancer. Another potential area of research is the use of 2-(allyloxy)-N-benzoylbenzamide as an anti-inflammatory and analgesic agent. Further studies are also needed to determine the potential side effects and toxicity of 2-(allyloxy)-N-benzoylbenzamide in humans. Additionally, the development of novel synthetic methods for 2-(allyloxy)-N-benzoylbenzamide may lead to the discovery of new analogs with improved properties.
Synthesemethoden
The synthesis of 2-(allyloxy)-N-benzoylbenzamide involves the reaction of 2-aminobenzamide with allyl bromide and benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(allyloxy)-N-benzoylbenzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 2-(allyloxy)-N-benzoylbenzamide has also been studied for its potential use as a photodynamic therapy agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-benzoyl-2-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-12-21-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSKZOJQCQIDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6177195 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)
![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)


![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)
![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5039170.png)
![5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5039175.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5039182.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5039183.png)